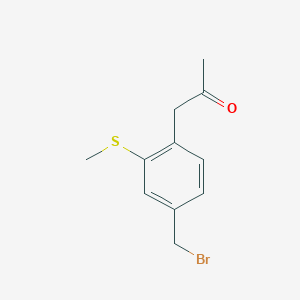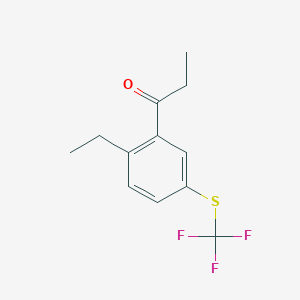
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3OS and a molecular weight of 262.29 g/mol . This compound is characterized by the presence of a trifluoromethylthio group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Medicine: It may be investigated for potential pharmaceutical applications due to its unique reactivity.
Industry: The compound can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its trifluoromethylthio group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Trifluoromethyl)phenyl)propan-1-one: This compound lacks the ethyl group, which may affect its reactivity and properties.
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one: This is a positional isomer with the ketone group at a different position, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H13F3OS |
|---|---|
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
1-[2-ethyl-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-8-5-6-9(17-12(13,14)15)7-10(8)11(16)4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
QIFJTSUEHKMGQJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)SC(F)(F)F)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)

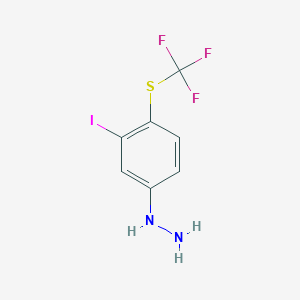
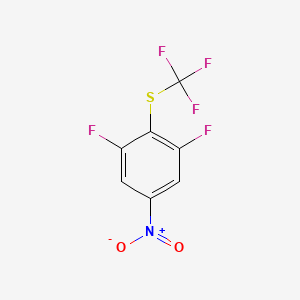

![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)
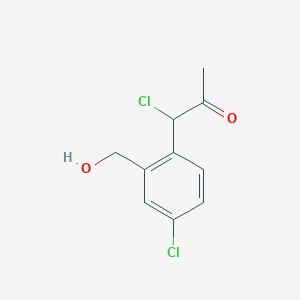

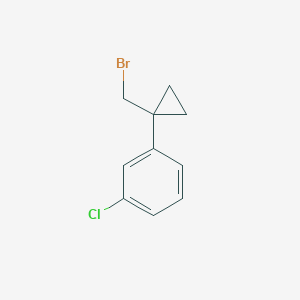
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
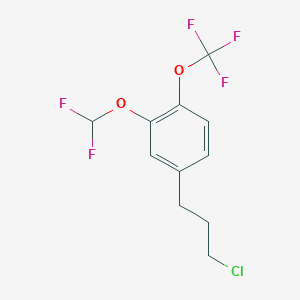
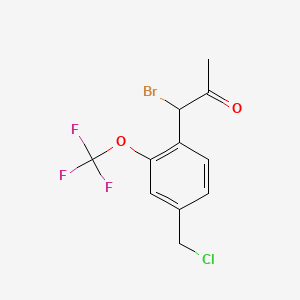
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
